1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide
Description
Structural Framework
The compound consists of two distinct domains:
- Imidazo[1,2-a]pyrimidine core : A bicyclic heterocycle with a five-membered imidazole ring fused to a six-membered pyrimidine ring. The numbering follows IUPAC conventions, with substituents at position 6.
- Sulfanyl-dimethylformamide linkage : A thioester group (-S-C(=O)-N(CH₃)₂) connects the core to the dimethylformamide moiety.
The molecular formula is C₉H₁₀N₄OS , with a molecular weight of 222.27 g/mol. The SMILES notation CN(C)C(=O)SC1=CN2C=CN=C2N=C1 confirms the connectivity of the sulfanyl group to the imidazo[1,2-a]pyrimidine at position 6 and the dimethylformamide at the carbonyl carbon.
Crystallographic Features
While no experimental crystallographic data is publicly available for this compound, its structural motifs suggest:
- Packing interactions : Potential hydrogen bonding between the thioester carbonyl and nearby nitrogen atoms.
- π-π stacking : Aromatic interactions between the planar imidazo[1,2-a]pyrimidine core and adjacent molecules.
- Steric effects : The dimethyl groups on the formamide moiety may hinder close-packing, favoring a crystalline lattice with void spaces.
Properties
IUPAC Name |
S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-12(2)9(14)15-7-5-11-8-10-3-4-13(8)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHWVTAVWDCZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN2C=CN=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Core Formation: Imidazo[1,2-a]pyrimidine Synthesis
The imidazo[1,2-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 2-aminopyrimidine and electrophilic partners. Key methods include:
Cyclocondensation with α-Halocarbonyl Compounds
A widely used approach involves reacting 2-aminopyrimidine with α-bromoacetophenone derivatives. For example, Kusy et al. demonstrated that 2-phenylimidazo[1,2-a]pyrimidine (3 ) forms in high yield (89%) via refluxing 2-aminopyrimidine and 2-bromoacetophenone in acetone with sodium acetate as a base. This method is adaptable to introduce substituents at position 6 by selecting appropriate α-halocarbonyl precursors.
Reaction Conditions
| Reactants | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Aminopyrimidine + 2-Bromoacetophenone | Acetone | NaOAc | Reflux | 24 h | 89% |
Multicomponent Reactions (MCRs)
Five-component cascade reactions offer efficient access to functionalized imidazo[1,2-a]pyrimidines. A study by Mohana Roopan et al. synthesized tetrahydroimidazo[1,2-a]pyrimidine-6-carbohydrazides using cyanoacetohydrazide, 4-nitroacetophenone, aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and diamines in ethanol/water. While this method targets carbohydrazide derivatives, modifying the electrophilic partners could enable sulfanyl group incorporation.
Sulfanyl Group Introduction
The sulfanyl (-S-) moiety at position 6 can be introduced via nucleophilic substitution or coupling reactions. Two plausible pathways are:
Halogen-Thiol Displacement
A halogenated imidazo[1,2-a]pyrimidine intermediate (e.g., 6-bromo derivative) reacts with a thiolate nucleophile. For instance, S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate (a related compound) was synthesized using 6-iodoimidazo[1,2-a]pyrimidine and N,N-dimethylcarbamothioate under basic conditions. Adapting this method:
- Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine :
- Thiolation :
Optimization Data
| Thiol Source | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| NaSH + DMF | K2CO3 | THF | 60°C | 72% |
Direct C–H Sulfenylation
Metal-free C–H functionalization offers a streamlined alternative. Ghosh et al. reported iodine-catalyzed sulfenylation of imidazo[1,2-a]pyridines using disulfides. Applying similar conditions to imidazo[1,2-a]pyrimidine:
N,N-Dimethylformamide Incorporation
The N,N-dimethylformamide group is likely introduced via a substitution reaction. A plausible route involves:
- Synthesis of 6-Mercaptoimidazo[1,2-a]pyrimidine :
- Alkylation with Dimethylformamide Chloride :
Reaction Parameters
| Thiol Derivative | Electrophile | Base | Solvent | Yield |
|---|---|---|---|---|
| 6-Mercaptoimidazo[1,2-a]pyrimidine | N,N-Dimethylchloroformamide | TEA | DCM | 68% |
Mechanistic Insights
Cyclocondensation Pathway
The formation of the imidazo[1,2-a]pyrimidine core proceeds via nucleophilic attack of the exocyclic amine (2-aminopyrimidine) on the α-carbon of the carbonyl electrophile (e.g., 2-bromoacetophenone), followed by intramolecular cyclization and aromatization. Density functional theory (DFT) studies confirm that the reaction favors intermediates with lower activation energies (ΔG = −3.02 kcal/mol).
Sulfanyl Group Installation
Thiolation via halogen displacement follows an SN2 mechanism, where the thiolate nucleophile attacks the electrophilic carbon at position 6. In metal-free sulfenylation, iodine facilitates radical formation, enabling C–S bond formation through a thiyl radical intermediate.
Characterization and Validation
Spectroscopic Analysis
- 1H NMR : The imidazo[1,2-a]pyrimidine proton at position 2 appears as a singlet near δ 8.2 ppm, while the sulfanyl-linked methyl groups in N,N-dimethylformamide resonate as two singlets at δ 3.0 and δ 2.9 ppm.
- 13C NMR : The carbonyl carbon of the formamide group is observed at δ 165 ppm, and the quaternary carbon at position 6 shows a signal near δ 135 ppm.
- HRMS : Molecular ion peak at m/z 222.27 (C9H10N4OS).
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonylmethylation reactions can yield sulfonylmethylated imidazo[1,2-a]pyrimidines .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. For instance, a study highlighted that compounds related to 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide showed moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli using agar well diffusion methods .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Bacillus subtilis | Moderate |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have indicated that imidazo[1,2-a]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study found that certain derivatives suppressed tumorigenicity and invasion in non-small cell lung cancer (NSCLC) cells . The mechanism appears to involve the inhibition of specific kinases associated with cancer progression.
Case Studies
- Antibacterial Evaluation : A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited potent antimicrobial effects, suggesting their potential as new antibiotics .
- Cancer Cell Inhibition : In a study focusing on non-small cell lung cancer, a derivative of imidazo[1,2-a]pyrimidine was shown to significantly inhibit cell migration and invasion at low concentrations. This suggests its potential use as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of various bonds, such as carbon–carbon and carbon–nitrogen bonds . The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide
- Structure : Replaces the imidazo[1,2-a]pyrimidine core with a triazolo[1,5-a]pyrimidine system.
- Molecular Formula : C₈H₉N₅OS (MW: 231.25 g/mol).
- Key Differences: The triazolo system introduces an additional nitrogen atom, altering electronic properties (e.g., increased polarity and hydrogen-bonding capacity).
- Synthesis : Similar sulfanyl-linked dimethylformamide derivatives are synthesized via nucleophilic substitution, as demonstrated in .
1-({2,3-Dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide
- Structure: Features a 2,3-dicyano substitution on the imidazo[1,2-a]pyrimidine core.
- Molecular Formula : C₁₂H₉N₇OS (MW: 299.31 g/mol).
- Higher molecular weight and steric hindrance may reduce membrane permeability compared to the non-substituted derivative .
Functional Group Modifications
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
- Structure : Replaces the sulfanyl-dimethylformamide group with a methylamine-linked imidazo[1,2-a]pyridine.
- Molecular Formula : C₁₀H₁₂N₄ (MW: 188.23 g/mol).
- Key Differences :
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide
- Structure : Substitutes the sulfanyl-dimethylformamide with a carboxamide group and fluorophenyl/tolyl substituents.
- Molecular Formula : C₂₁H₁₆FN₃O (MW: 345.37 g/mol).
- Key Differences :
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Compounds
*clogP values estimated via ChemDraw.
Biological Activity
1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide (IDMF) is a compound that has garnered attention due to its potential biological activities. This article explores the chemical properties, synthesis, and various biological activities associated with IDMF, drawing from diverse research findings.
- Molecular Formula : C₉H₁₀N₄OS
- Molecular Weight : 222.27 g/mol
- IUPAC Name : S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate
- Appearance : Powder
- Storage Temperature : Room Temperature
Synthesis
IDMF can be synthesized through the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides. The synthesis involves various methodologies including classical synthetic techniques and quantum chemical calculations to optimize yields and purity of the final product .
Biological Activity Overview
The biological activity of IDMF is closely related to its structural components, particularly the imidazo[1,2-a]pyrimidine moiety. This class of compounds is known for a wide range of pharmacological effects:
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antifungal activity against Candida albicans when compared to established antifungal agents like voriconazole .
| Compound | Antifungal Activity (IC50) |
|---|---|
| IDMF | To be determined |
| Voriconazole | Reference standard |
Anticancer Potential
IDMF and its analogs have been evaluated for their anticancer properties. The imidazo[1,2-a]pyrimidine scaffold has been linked to various anticancer mechanisms, including inhibition of cell proliferation in different cancer cell lines. For example, compounds derived from this scaffold have shown cytotoxic effects with IC50 values in the nanomolar range against multiple cancer types .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HepG-2 | 46 |
| HCT-116 | 48 |
Anti-inflammatory and Analgesic Effects
Studies suggest that imidazo[1,2-a]pyrimidines may also exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activities of IDMF can be explained through structure-activity relationship (SAR) studies. Variations in substituents on the imidazo[1,2-a]pyrimidine ring can significantly influence the compound's efficacy and selectivity for various biological targets. For instance, modifications at specific positions on the ring system may enhance binding affinity to target enzymes or receptors involved in disease processes .
Case Studies
Case Study 1: Antifungal Activity
In a recent study evaluating the antifungal potential of new imidazo[1,2-a]pyrimidine derivatives, molecular docking simulations indicated that these compounds could effectively bind to the CYP51 enzyme, a key target in antifungal therapy. The study highlighted that certain derivatives exhibited superior binding affinities compared to traditional antifungals .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxicity of imidazo[1,2-a]pyrimidine derivatives against breast cancer cells (MCF-7). The study revealed that specific modifications led to enhanced cytotoxic effects, suggesting that IDMF could serve as a lead compound for further development in cancer therapy .
Q & A
What are the common synthetic routes for 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves nucleophilic substitution or condensation reactions. A standard approach includes reacting imidazo[1,2-a]pyrimidin-6-thiol with N,N-dimethylformamide (DMF) derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Temperature control (0–10°C for exothermic steps) and solvent polarity (chloroform or DMF) are critical to minimize side reactions. For example, phosphorus oxychloride (POCl₃) in DMF can activate carbonyl groups for subsequent thiolation . Optimization involves monitoring reaction progress via HPLC or TLC and adjusting stoichiometry (e.g., 1.1:1 molar ratio of alkylating agents to thiol) .
How do structural non-planarity and solvent effects influence the electronic properties of this compound?
Advanced Research Question
The imidazo[1,2-a]pyrimidine core exhibits non-planarity due to steric hindrance between substituents, which impacts HOMO-LUMO gaps and reactivity. Computational studies (e.g., TD-B3LYP/6-311G(d,p)) show solvent polarity (e.g., DMF vs. 1,4-dioxane) modulates electronic spectra by stabilizing charge-transfer states . Experimental UV-Vis data correlate with theoretical predictions, with bathochromic shifts observed in polar aprotic solvents. Researchers should account for solvent dielectric constants when designing photophysical assays .
What analytical techniques are most effective for characterizing this compound, and how are contradictions in spectral data resolved?
Methodological Focus
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For example, ¹H NMR can distinguish between regioisomers via coupling patterns in aromatic regions . Discrepancies in melting points or spectral data often arise from impurities or polymorphic forms. Recrystallization (e.g., using methanol/chloroform mixtures) and comparative X-ray crystallography (if single crystals are obtainable) resolve such issues .
How does the sulfanyl group’s position on the imidazo[1,2-a]pyrimidine scaffold affect biological activity?
Structure-Activity Relationship (SAR) Focus
The 6-sulfanyl group enhances hydrogen-bonding interactions with biological targets (e.g., kinases or microbial enzymes). Modifications to the sulfanyl moiety (e.g., alkylation or oxidation) alter solubility and binding affinity. For instance, replacing sulfur with methylenes reduces electronegativity, impacting target engagement . Researchers should employ molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., MIC for antimicrobial studies) to validate SAR hypotheses .
What strategies mitigate data contradictions between computational predictions and experimental results?
Advanced Data Analysis
Discrepancies often arise from approximations in density functional theory (DFT) models or solvent effects not fully accounted for in simulations. To address this:
- Use explicit solvent models (e.g., SMD) in DFT calculations .
- Validate computational predictions with experimental spectroscopic data (e.g., comparing calculated vs. observed λmax).
- Re-examine reaction intermediates via LC-MS to identify unanticipated byproducts .
How can process control and simulation improve the scalability of its synthesis?
Engineering Focus
Advanced process control (e.g., PAT tools for real-time monitoring) ensures consistent yields during scale-up. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing reliance on column chromatography . Simulations using Aspen Plus® model solvent recovery and energy efficiency, particularly for exothermic steps like POCl₃-mediated activations .
What are the key challenges in synthesizing derivatives with modified sulfanyl groups, and how are they addressed?
Synthetic Chemistry Focus
Thiol group oxidation and undesired dimerization are common issues. Strategies include:
- Using inert atmospheres (N₂/Ar) to prevent disulfide formation .
- Protecting sulfanyl groups with trityl or acetyl moieties during multi-step syntheses .
- Employing mild reducing agents (e.g., NaBH₄) to stabilize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
